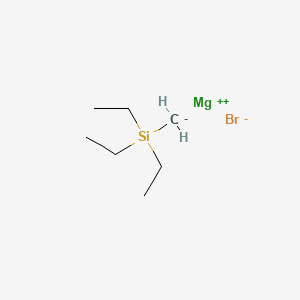
2-Methyl-1H-inden-3-yl diphenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1H-inden-3-yl diphenyl phosphate is an organic compound that belongs to the class of phosphates It is characterized by the presence of a phosphate group attached to a 2-methyl-1H-inden-3-yl moiety and two diphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-inden-3-yl diphenyl phosphate typically involves the reaction of 2-methyl-1H-indene with diphenyl phosphorochloridate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1H-inden-3-yl diphenyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphates with higher oxidation states, while reduction can produce phosphite or phosphine derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the phosphate group.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1H-inden-3-yl diphenyl phosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphate groups into target molecules.
Biology: The compound can be employed in biochemical studies to investigate the role of phosphate groups in biological systems.
Industry: The compound is used in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 2-Methyl-1H-inden-3-yl diphenyl phosphate involves its interaction with molecular targets through the phosphate group. The phosphate group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in studying enzyme mechanisms and signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-1H-inden-3-yl diethyl phosphate
- 2-Methyl-1H-inden-3-yl dimethyl phosphate
- 2-Methyl-1H-inden-3-yl dibutyl phosphate
Uniqueness
2-Methyl-1H-inden-3-yl diphenyl phosphate is unique due to the presence of diphenyl groups, which can enhance its stability and reactivity compared to similar compounds with alkyl phosphate groups. The diphenyl groups also contribute to the compound’s hydrophobicity, affecting its solubility and interaction with biological membranes.
Eigenschaften
CAS-Nummer |
922186-13-8 |
|---|---|
Molekularformel |
C22H19O4P |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
(2-methyl-3H-inden-1-yl) diphenyl phosphate |
InChI |
InChI=1S/C22H19O4P/c1-17-16-18-10-8-9-15-21(18)22(17)26-27(23,24-19-11-4-2-5-12-19)25-20-13-6-3-7-14-20/h2-15H,16H2,1H3 |
InChI-Schlüssel |
COMDWJBELOYWDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2C1)OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6S)-6-[4-(Benzyloxy)phenyl]morpholin-3-one](/img/structure/B15172241.png)





![Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate](/img/structure/B15172294.png)
![Carbamic acid, N-[5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B15172298.png)

![N-[Ethoxy(phenyl)phosphoryl]-L-valine](/img/structure/B15172319.png)

![N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine](/img/structure/B15172325.png)
